molecular formula C11H14ClNO2 B8599872 Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride CAS No. 60694-93-1

Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride

Cat. No. B8599872
CAS RN: 60694-93-1
M. Wt: 227.69 g/mol
InChI Key: JGCYJVQUBUHMMC-UHFFFAOYSA-N
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Patent
US05840911

Procedure details

A solution of 7.25 g (0.05 mol) of 3-acetylbenzonitrile (Aldrich, Buchs, Switzerland; Cat. No. 29,221-4) in 150 ml of diethyl ether and 4.5 ml of ethanol is saturated at 0° C. with dry hydrochloric acid gas and then left to stand at 0° C. for 2 days. The product that has crystallized out is filtered off and the title compound is obtained after recrystallization from ethanol/diethyl ether, m.p. 110° C. (decomp.).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].[CH2:12]([OH:14])[CH3:13].[ClH:15]>C(OCC)C>[ClH:15].[CH2:12]([O:14][C:7](=[NH:8])[C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=1)[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The product that has crystallized out
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.C(C)OC(C1=CC(=CC=C1)C(C)=O)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.